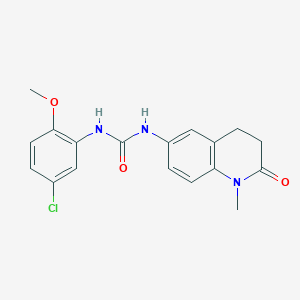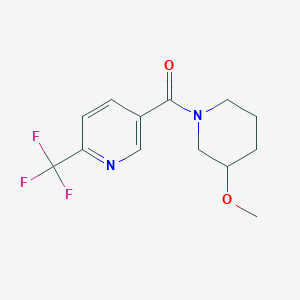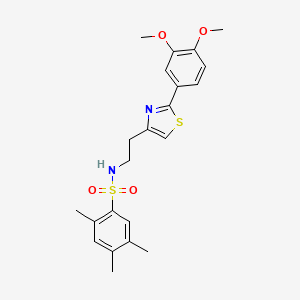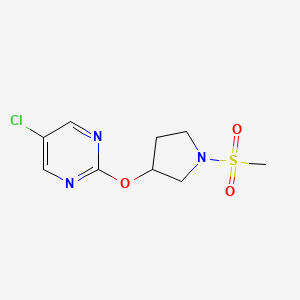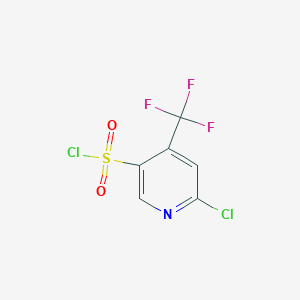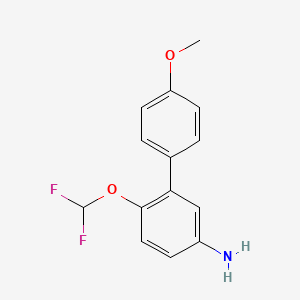![molecular formula C11H13F3N2O B2688437 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine CAS No. 2202179-42-6](/img/structure/B2688437.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidinyl-oxy group
Métodos De Preparación
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process is scaled up from laboratory conditions to meet industrial demands.
Análisis De Reacciones Químicas
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparación Con Compuestos Similares
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine can be compared with other similar compounds:
Similar Compounds: Examples include 2-(pyrrolidin-3-yl)oxy-6-(trifluoromethyl)pyridine and 2-[(1-methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine.
Uniqueness: The presence of the trifluoromethyl group and the specific positioning of the pyrrolidinyl-oxy group confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxy-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-16-6-5-8(7-16)17-10-4-2-3-9(15-10)11(12,13)14/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPWUYBYRPVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
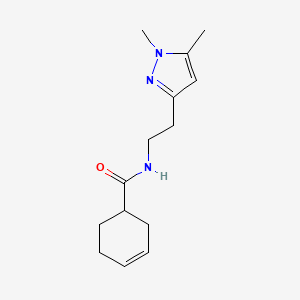
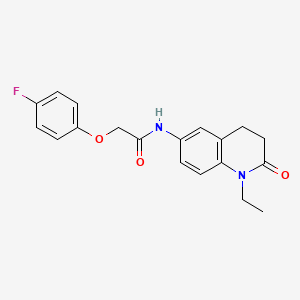
![1-{5-[3-(phenylsulfanyl)propanoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(propan-2-yl)urea](/img/structure/B2688358.png)

![N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2688362.png)
![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688363.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2688364.png)
![5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2688365.png)
